molecular formula C18H18N6O4S B2924931 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide CAS No. 938790-71-7

4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide

Cat. No. B2924931
CAS RN: 938790-71-7
M. Wt: 414.44
InChI Key: CXNUNYIPJHHCIQ-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazopurinone, which is a type of purine. Purines are biologically significant and are found in many biological substances such as DNA, RNA, and ATP . The compound also contains a benzenesulfonamide group, which is often found in pharmaceuticals and dyes .


Molecular Structure Analysis

The compound contains several functional groups, including an imidazopurinone ring, an allyl group, and a benzenesulfonamide group. These groups can significantly influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group might increase its solubility in water .

Scientific Research Applications

Chemical Biology

As a tool in chemical biology, this compound could be tagged with fluorescent markers or other probes to study cell signaling pathways, enzyme activities, and other biochemical processes.

Each of these applications would require rigorous testing and validation through experimental studies. The compound’s efficacy, specificity, and safety profile would need to be thoroughly evaluated in the context of each potential application. While the search results did not yield specific current applications for this compound, the fields mentioned above are well-established areas where structurally similar compounds have been applied, suggesting promising directions for future research .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s a drug, the mechanism might involve interaction with a specific biological target .

Future Directions

The potential applications of this compound would depend on its properties and biological activity. It could potentially be explored for use in areas like medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

4-(4,7-dimethyl-1,3-dioxo-2-prop-2-enylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O4S/c1-4-9-22-16(25)14-15(21(3)18(22)26)20-17-23(14)10-11(2)24(17)12-5-7-13(8-6-12)29(19,27)28/h4-8,10H,1,9H2,2-3H3,(H2,19,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNUNYIPJHHCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16626623

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